![molecular formula C12H16 B14613713 Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl CAS No. 60729-31-9](/img/structure/B14613713.png)
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl is a polycyclic hydrocarbon with the molecular formula C₁₂H₁₆. This compound is characterized by its unique tricyclic structure, which includes three fused rings. It is a derivative of dicyclopentadiene, with two methyl groups attached at the 4 and 7 positions. The compound is known for its stability and reactivity, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl typically involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by methylation. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of palladium or platinum-based catalysts can enhance the yield and selectivity of the desired product. The final product is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its stable structure.
Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl
- Dicyclopentadiene
- Bicyclo[2.2.1]heptane
Uniqueness
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl is unique due to its specific methylation pattern, which can influence its reactivity and stability. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
60729-31-9 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
4,7-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C12H16/c1-8-5-10-9-3-4-12(2,7-9)11(10)6-8/h3-5,9-11H,6-7H2,1-2H3 |
InChI Key |
MOOJGAKRRUPYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C1)C3(CC2C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


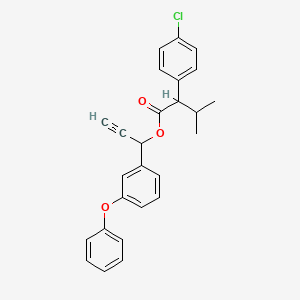
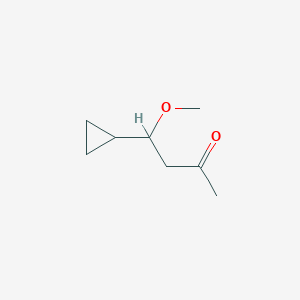
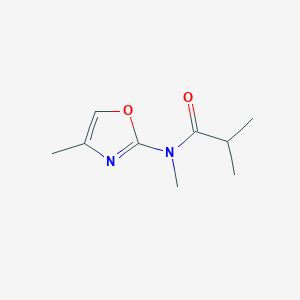

![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
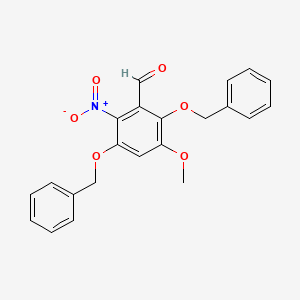
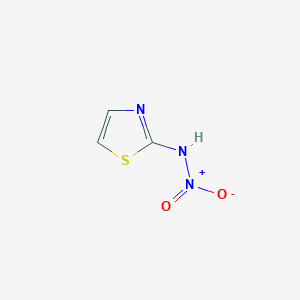
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
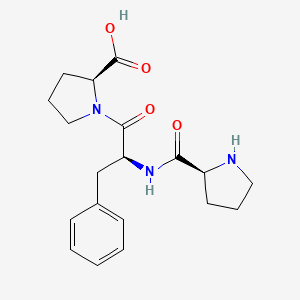
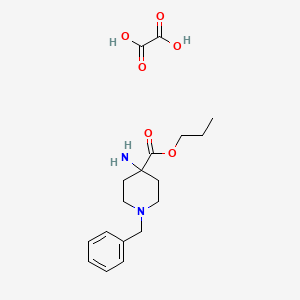

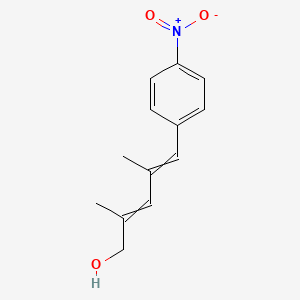
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
